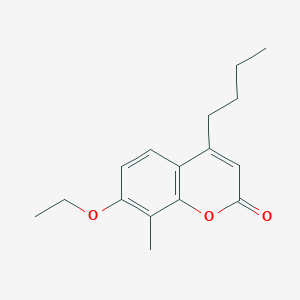

4-butyl-7-ethoxy-8-methyl-2H-chromen-2-one

Description

Contextual Overview of the Coumarin (B35378) Chemical Class

Coumarins represent a significant and diverse class of naturally occurring and synthetic compounds that have long captured the attention of chemists and pharmacologists. Their characteristic benzopyrone structure is the foundation for a vast array of derivatives with a wide spectrum of biological activities.

The history of coumarin itself, the parent compound of the class, dates back to 1820 when it was first isolated from the tonka bean (Dipteryx odorata). nih.govresearchgate.net The name "coumarin" is derived from "coumarou," the French term for the tonka bean. researchgate.net This discovery marked the beginning of extensive research into this class of compounds. nih.gov

Coumarins are widespread in the plant kingdom, having been identified in over 150 species across nearly 30 families, including Apiaceae, Rutaceae, Asteraceae, and Leguminosae. nih.govresearchgate.netnih.gov While the tonka bean is a particularly rich source, containing 1% to 3% coumarin by weight, these compounds are also found in other plants such as sweet woodruff and sweet grass. nih.govresearchgate.net Their presence is not limited to plants; coumarins have also been isolated from fungi and bacteria. researchgate.netnih.gov In nature, coumarins are often found combined with sugars, such as glucose. britannica.com The biosynthesis of coumarins in plants is a complex process involving multiple enzymes, with ortho-hydroxylation of cinnamic acid being a key step. nih.gov

The fundamental structure of all coumarins is the 2H-chromen-2-one (or 2H-1-benzopyran-2-one) nucleus, which consists of a benzene (B151609) ring fused to an α-pyrone ring. nih.govresearchgate.net This core structure serves as a versatile scaffold, allowing for a wide range of substitutions at various positions, leading to immense structural diversity. researchgate.net

This diversity gives rise to several subclasses of coumarins, including:

Simple coumarins: These are hydroxylated, alkylated, or alkoxylated derivatives of the basic coumarin skeleton. nih.gov

Furanocoumarins: These compounds feature a furan (B31954) ring fused to the coumarin nucleus. nih.gov

Pyranocoumarins: In this subclass, a pyran ring is fused to the coumarin structure. nih.gov

Phenylcoumarins: These derivatives possess a phenyl group as a substituent. nih.gov

Biscoumarins: These are characterized by the presence of two coumarin units in the molecule. nih.gov

The biological activity of coumarin derivatives is highly dependent on the nature and position of these substituents on the 2H-chromen-2-one core. nih.gov

The academic research landscape for substituted coumarins is vast and dynamic, driven by their wide array of pharmacological properties. researchgate.nettandfonline.com Researchers have extensively investigated the synthesis and biological evaluation of numerous coumarin derivatives. chemmethod.comnih.gov

Key areas of research include:

Antimicrobial Activity: Many coumarin derivatives have been explored for their potential as antibacterial and antifungal agents. nih.govnih.gov

Anticancer Properties: The antitumor activity of coumarins has been a significant focus, with studies demonstrating their effects against various cancer cell lines. chapman.edufrontiersin.org

Antioxidant Effects: The ability of coumarins to scavenge free radicals has led to research into their antioxidant potential. tandfonline.com

Enzyme Inhibition: Substituted coumarins have been studied as inhibitors of various enzymes, which is relevant to a range of diseases. tandfonline.com

The development of hybrid molecules, where the coumarin scaffold is combined with other pharmacologically active moieties, is a growing area of interest, aiming to create new compounds with enhanced or novel therapeutic effects. nih.govfrontiersin.org

Research Significance and Academic Relevance of 4-butyl-7-ethoxy-8-methyl-2H-chromen-2-one

While the broader class of coumarins has been extensively studied, the specific compound this compound remains a subject of nascent scientific inquiry.

A comprehensive review of the scientific literature reveals a significant research gap concerning this compound. While there is a wealth of information on coumarins with substitutions at the 4, 7, and 8 positions, the specific combination of a butyl group at C4, an ethoxy group at C7, and a methyl group at C8 is not well-documented in publicly available research.

For instance, studies on 7-ethoxy-4-methylcoumarin (B191235) are available, but these lack the 8-methyl and have a methyl instead of a butyl group at the C4 position. nih.gov Similarly, research on other 4-substituted and 7,8-disubstituted coumarins exists, but the unique trifecta of substituents in this compound appears to be largely unexplored. This lack of specific data highlights a clear opportunity for novel research in the field of medicinal chemistry.

The rationale for an in-depth investigation of this compound is multifold. Given the established biological activities of various substituted coumarins, it is plausible that this specific analogue may possess unique and potentially valuable pharmacological properties. The introduction of a butyl group at the C4 position, an ethoxy group at C7, and a methyl group at C8 could significantly influence the compound's lipophilicity, steric profile, and electronic properties, thereby affecting its interaction with biological targets.

A systematic study of this compound would contribute to a more comprehensive understanding of the structure-activity relationships (SAR) within the coumarin class. By synthesizing and characterizing this compound and evaluating its biological activities, researchers could fill a critical knowledge gap and potentially uncover a new lead compound for drug discovery.

Theoretical Frameworks Guiding Research on Chromen-2-one Derivatives

The rational design and development of novel therapeutic agents based on the chromen-2-one scaffold are heavily reliant on various theoretical frameworks. These computational approaches allow researchers to predict the behavior of molecules, understand their interactions with biological targets, and prioritize synthetic efforts. Key theoretical frameworks include Quantitative Structure-Activity Relationship (QSAR) studies and computational methods like Density Functional Theory (DFT).

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are critical for a specific biological effect, QSAR models can predict the activity of new, unsynthesized compounds. For chromen-2-one derivatives, QSAR studies are instrumental in understanding how different substituents on the coumarin ring influence their therapeutic potential.

For instance, research on various chromen-2-one derivatives has demonstrated that lipophilicity, electronic effects, and steric parameters of the substituents are often key determinants of their activity. A hypothetical QSAR study on a series of 4-substituted-7-ethoxy-8-methyl-2H-chromen-2-ones might reveal that an optimal alkyl chain length at the C4 position is crucial for activity, a principle that can be explored for the butyl group in the target molecule. These studies often generate predictive models that can screen virtual libraries of compounds, saving significant time and resources in the drug discovery process.

Computational and Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a ligand, such as a chromen-2-one derivative, will bind to the active site of a target protein. These studies provide insights into the binding affinity, mode of interaction, and the key amino acid residues involved in the interaction.

For example, studies on other coumarin derivatives have utilized molecular docking to elucidate their mechanism of action as enzyme inhibitors. For this compound, docking studies could be employed to predict its binding affinity to various therapeutic targets, such as cholinesterases in Alzheimer's disease or viral proteins in infectious diseases.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In medicinal chemistry, DFT calculations are used to determine a molecule's optimized geometry, electronic properties (such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies), and molecular electrostatic potential (MEP). These parameters are crucial for understanding a molecule's reactivity, stability, and intermolecular interactions.

For this compound, DFT calculations could provide valuable information on how the electron-donating ethoxy and methyl groups, along with the butyl substituent, affect the electron distribution across the chromen-2-one ring system. The MEP map, for instance, can identify the nucleophilic and electrophilic regions of the molecule, which is critical for predicting its interaction with biological macromolecules.

Illustrative Research Findings on Related Chromen-2-one Derivatives

Table 1: Biological Activity of Representative Coumarin Derivatives This table showcases the inhibitory concentrations (IC₅₀) of various coumarin derivatives against different biological targets, highlighting the diverse therapeutic potential within this class of compounds.

| Compound | Target | IC₅₀ (µM) | Reference |

| Coumarin A9 | Infectious Hematopoietic Necrosis Virus (IHNV) | 2.96 | |

| Compound 30 | Acetylcholinesterase (AChE) | 1.313 | |

| Compound 30 | BACE1 | 1.227 | |

| Chroman-4-one 1k | Sirtuin 2 (SIRT2) | 10.6 |

Table 2: Computational Data for a Representative Chromone (B188151) Derivative This table provides examples of electronic properties calculated using Density Functional Theory (DFT) for a chromone derivative, which are used to predict its reactivity and biological activity.

| Parameter | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.1 eV |

| Energy Gap (HOMO-LUMO) | 4.7 eV |

| Dipole Moment | 3.5 D |

Structure

3D Structure

Properties

IUPAC Name |

4-butyl-7-ethoxy-8-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-4-6-7-12-10-15(17)19-16-11(3)14(18-5-2)9-8-13(12)16/h8-10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYDTNVIMIZHHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366848 | |

| Record name | 4-Butyl-7-ethoxy-8-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6560-01-6 | |

| Record name | 4-Butyl-7-ethoxy-8-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Established Synthetic Pathways for Chromen-2-one Core

A retrosynthetic analysis of 4-butyl-7-ethoxy-8-methyl-2H-chromen-2-one suggests that the most logical approach involves the formation of the heterocyclic ring from a suitably substituted phenol and a β-ketoester. This strategy, central to the Pechmann condensation, is a cornerstone of coumarin (B35378) synthesis.

The synthesis of the coumarin framework generally begins with simple, readily available starting materials. rsc.org For the target compound, the key precursors would be a substituted phenol and a β-ketoester.

Phenolic Component : The substitution pattern on the benzene (B151609) ring of the target molecule (ethoxy at C7 and methyl at C8) dictates the choice of the phenolic starting material. A plausible precursor is 3-ethoxy-2-methylphenol . The positions of the hydroxyl, ethoxy, and methyl groups on this precursor are crucial for directing the cyclization to form the desired isomer.

β-Ketoester Component : The butyl group at the C4 position of the coumarin ring is typically introduced via the β-ketoester. For this synthesis, ethyl 3-oxoheptanoate would be the appropriate choice. The butyl group is part of the ketoester chain, and the ester component participates in the ring formation.

The general precursors for common coumarin syntheses are summarized in the table below.

| Synthesis Method | Phenolic Precursor | Carbonyl Precursor |

| Pechmann Condensation | Phenol or substituted phenol | β-ketoester (e.g., ethyl acetoacetate) |

| Knoevenagel Condensation | 2-Hydroxybenzaldehyde | Active methylene (B1212753) compound (e.g., malonic acid, diethyl malonate) tandfonline.com |

| Perkin Reaction | 2-Hydroxybenzaldehyde | Acetic anhydride |

| Wittig Reaction | 2-Hydroxybenzaldehyde | Phosphonium ylide |

The Pechmann and Knoevenagel condensations are two of the most prevalent methods for constructing the chromen-2-one core.

Pechmann Condensation : This method involves the acid-catalyzed reaction of a phenol with a β-ketoester. wikipedia.org The reaction mechanism begins with the transesterification of the β-ketoester with the phenol, followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) onto the activated aromatic ring. A final dehydration step yields the coumarin product. wikipedia.org Various acid catalysts can be employed, including sulfuric acid, trifluoroacetic acid, and Lewis acids like AlCl₃, as well as heterogeneous solid acid catalysts. rsc.orgnih.govnih.gov

For the synthesis of this compound, the Pechmann condensation would proceed as follows:

Reactants : 3-ethoxy-2-methylphenol and ethyl 3-oxoheptanoate.

Catalyst : A strong Brønsted or Lewis acid (e.g., H₂SO₄, Amberlyst-15).

Conditions : The reaction is typically performed with heating, sometimes under solvent-free conditions. arkat-usa.org

Knoevenagel Condensation : This reaction provides an alternative route to coumarins, particularly those substituted at the C3 position. tandfonline.com It involves the base-catalyzed condensation of a 2-hydroxybenzaldehyde with a compound containing an active methylene group, such as malonic acid or its esters. nih.govslideshare.net The use of ionic liquids as both solvent and catalyst has been shown to accelerate the reaction and simplify work-up procedures. nih.gov Microwave irradiation in solvent-free conditions has also been employed to enhance reaction rates and yields. tandfonline.com While highly effective for many coumarins, this method is less direct for C4-alkylated products like the target compound unless a more complex active methylene precursor is used.

Beyond the Pechmann and Knoevenagel reactions, other methods offer access to the coumarin core, often with different substitution patterns. These include the Perkin, Wittig, and Reformatsky reactions. nih.govarkat-usa.org

Perkin Reaction : Involves the condensation of a 2-hydroxybenzaldehyde with an acid anhydride and its sodium salt.

Wittig Reaction : Utilizes the reaction of a salicylaldehyde derivative with a phosphonium ylide derived from an α-haloacetate.

Reformatsky Reaction : Employs the reaction of a 2-hydroxyaryl ketone or aldehyde with an α-haloester in the presence of zinc metal.

Multicomponent Reactions (MCRs) have emerged as powerful tools for generating molecular diversity. One-pot condensation reactions involving, for example, a 5,7-dihydroxycoumarin, an aldehyde, and a benzamide can produce complex coumarin derivatives in a single step. nih.gov These methods are particularly valuable for building libraries of compounds with specific substitution patterns. nih.gov

Regioselective Functionalization and Derivatization Strategies

Achieving the specific substitution pattern of this compound requires precise control over the placement of functional groups. This can be accomplished either by using pre-functionalized starting materials or by modifying the coumarin core after its formation.

The introduction of alkyl and alkoxy groups is fundamental to creating the target molecule.

Alkoxy Group Introduction : The 7-ethoxy group is most commonly introduced via Williamson ether synthesis. This involves the reaction of a 7-hydroxycoumarin intermediate with an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base such as potassium carbonate. A plausible intermediate for this step would be 7-hydroxy-4-butyl-8-methyl-2H-chromen-2-one , which would itself be synthesized via a Pechmann condensation between 2-methylresorcinol and ethyl 3-oxoheptanoate. The synthesis of 7-ethoxy-4-methylcoumarin (B191235) from 7-hydroxy-4-methylcoumarin is a well-documented example of this transformation. chemicalbook.com

Alkyl Group Introduction :

The C4-butyl group is most efficiently installed by selecting the appropriate β-ketoester (ethyl 3-oxoheptanoate) for the Pechmann condensation.

The C8-methyl group must be present on the phenolic precursor (i.e., 3-ethoxy-2-methylphenol or 2-methylresorcinol) as direct, regioselective methylation at the C8 position of a pre-formed coumarin ring is challenging due to the directing effects of the existing substituents.

The table below outlines common methods for introducing these substituents.

| Substituent | Position | Method | Reagents |

| Ethoxy | C7 | Williamson Ether Synthesis | 7-Hydroxycoumarin, C₂H₅I, K₂CO₃ |

| Butyl | C4 | Pechmann Condensation | Phenol, Ethyl 3-oxoheptanoate, Acid catalyst |

| Methyl | C8 | Precursor-based | Use of 2-methyl-substituted phenol in initial condensation |

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds and are widely used in the functionalization of heterocyclic scaffolds, including coumarins. researchgate.net These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate.

While the simple butyl group in the target compound is best introduced via the Pechmann reaction, palladium catalysis offers a versatile alternative for introducing a wide array of alkyl, vinyl, or aryl groups, particularly at the C4 position. ttu.edu

Suzuki Coupling : This reaction couples an organoboron reagent (e.g., an alkylboronic acid or trifluoroborate salt) with a halide or triflate. A 4-chloro or 4-tosyloxycoumarin could be coupled with a butylboronic acid derivative in the presence of a palladium catalyst and a base to form the C-C bond at the C4 position. ttu.eduacs.org

Heck Coupling : This reaction can be used to introduce alkenyl substituents. Palladium-catalyzed decarboxylative cross-coupling of coumarin-3-carboxylic acids with alkenes also provides a route to functionalized coumarins. acs.org

These methods provide a robust platform for creating diverse coumarin derivatives, although for the specific synthesis of this compound, the Pechmann condensation remains the more direct and step-economical approach for installing the C4-butyl group.

Strategies for Modifying the Butyl and Ethoxy Side Chains for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, the butyl group at the C4 position and the ethoxy group at the C7 position are key targets for modification to explore their influence on the compound's pharmacological profile.

The butyl side chain can be modified to investigate the effects of lipophilicity, steric bulk, and chain length on biological activity. Strategies for its modification include:

Chain length variation: Synthesis of analogs with shorter (propyl, ethyl, methyl) or longer (pentyl, hexyl) alkyl chains to determine the optimal length for receptor binding or cell membrane permeability.

Branching: Introduction of branching (e.g., isobutyl, sec-butyl, tert-butyl) to assess the impact of steric hindrance on activity. researchgate.netnih.gov

Introduction of functional groups: Incorporation of polar functional groups such as hydroxyl, amino, or carboxyl groups into the butyl chain to modulate solubility and potential for hydrogen bonding.

Cyclization: Formation of cyclic structures, such as a cyclobutyl or cyclopentyl ring, to restrict conformational flexibility and potentially enhance binding affinity.

The ethoxy side chain at the C7 position is also a critical determinant of the molecule's properties. Modification strategies for this group often focus on altering its electronic and steric characteristics:

Alkoxy chain length: Synthesis of analogs with different alkoxy groups (e.g., methoxy, propoxy, butoxy) to fine-tune lipophilicity and interaction with target enzymes. tandfonline.comresearchgate.net

Introduction of unsaturation: Preparation of allyloxy or propargyloxy derivatives to introduce reactive handles for further functionalization or to explore interactions with specific biological targets.

Functionalization of the alkoxy chain: Introduction of terminal functional groups like amines, ethers, or esters to the ethoxy chain to enhance solubility or create opportunities for conjugation with other molecules.

These modifications are typically achieved through the synthesis of new coumarin precursors or by post-synthetic modification of the this compound scaffold. The resulting library of compounds can then be screened for biological activity to establish a comprehensive SAR profile.

Green Chemistry Principles and Sustainable Synthetic Approaches

The synthesis of coumarin derivatives is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. eurekalert.orgrasayanjournal.co.in These principles are being applied to the synthesis of compounds like this compound to develop more sustainable and efficient synthetic routes.

Solvent-Free and Catalytic Methods in Coumarin Synthesis

Traditional methods for synthesizing coumarins, such as the Pechmann condensation, often rely on harsh acidic catalysts and high temperatures, leading to the generation of hazardous waste. iajesm.in Modern approaches focus on the use of solvent-free conditions and reusable solid acid catalysts to mitigate these issues. rsc.orgnih.gov

Solvent-free synthesis offers several advantages, including reduced use of volatile organic compounds (VOCs), simplified work-up procedures, and often, increased reaction rates. researchgate.net For the synthesis of 4-substituted coumarins, reactions can be carried out by grinding the reactants together, sometimes with a solid catalyst, and heating the mixture. researchgate.net

Catalytic methods are being developed to replace stoichiometric acid catalysts. A variety of solid acid catalysts have been employed in coumarin synthesis, including:

Zeolites

Montmorillonite clay researchgate.net

Sulfonated resins (e.g., Amberlyst-15) researchgate.net

Heteropolyacids rsc.org

Magnetic nanoparticles functionalized with sulfonic acid nih.gov

These catalysts are often recoverable and reusable, making the process more economical and environmentally friendly. rsc.orgkisti.re.kr The use of biocatalysis, employing enzymes to catalyze reactions under mild conditions, is also an emerging green alternative. iajesm.in

| Catalyst | Reaction Condition | Advantages | Reference |

|---|---|---|---|

| Poly(4-vinylpyridinium) hydrogen sulfate | Ultrasound, room temperature, neat | High yields, short reaction times, reusable catalyst | nih.gov |

| FeCl3 | Solvent-free, ultrasonic or microwave irradiation | Inexpensive, mild, and benign Lewis acid catalyst | researchgate.net |

| Zn0.925Ti0.075O NPs | Solvent-free, 110 °C | High surface area, good Lewis acidity, recyclable | nih.gov |

| Sulfonated carbon-coated magnetic nanoparticles | Solvent-free, 120 °C | Efficient, reusable, easy separation with a magnet | nih.gov |

Microwave-Assisted and Ultrasonic-Assisted Synthesis Enhancements

To further improve the efficiency and sustainability of coumarin synthesis, microwave and ultrasonic irradiation have been employed as non-conventional energy sources. eurekalert.orgeurekaselect.com

Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. tandfonline.comrasayanjournal.co.inresearchgate.net The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, which can accelerate the rate of reaction. Microwave-assisted Pechmann and Knoevenagel condensations have been successfully used for the synthesis of a variety of coumarin derivatives. rasayanjournal.co.ineurekaselect.com

Ultrasonic-assisted synthesis , or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. nih.goviau.ir The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and increased mass transfer. This technique has been shown to promote the synthesis of 4-substituted coumarins under mild conditions, often at room temperature and in the absence of solvents, with high yields and short reaction times. researchgate.netnih.govsamipubco.com

| Method | Typical Conditions | Key Benefits | Reference |

|---|---|---|---|

| Microwave-Assisted | Solvent-free or in small amounts of high-boiling solvents, 80-120 °C, 5-30 min | Reduced reaction times, higher yields, cleaner reactions | tandfonline.comrasayanjournal.co.ineurekaselect.com |

| Ultrasonic-Assisted | Room temperature, solvent-free or in aqueous media, 15-60 min | Mild reaction conditions, high yields, environmentally friendly | researchgate.netnih.goviau.ir |

Atom Economy and Environmental Impact Assessments of Synthetic Routes

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The Pechmann condensation, a common route to 4-substituted coumarins, typically has a lower atom economy due to the formation of water and alcohol as byproducts. iajesm.inwikipedia.org

To improve the atom economy of coumarin synthesis, alternative synthetic strategies are being explored. For example, reactions that proceed via addition or rearrangement pathways, which incorporate all of the atoms of the reactants into the final product, are inherently more atom-economical.

Environmental Impact Assessments of synthetic routes consider factors such as the toxicity of reagents and solvents, energy consumption, and waste generation. Traditional coumarin syntheses often score poorly in these assessments due to the use of corrosive acids, toxic solvents, and energy-intensive heating methods. iajesm.in

The adoption of green chemistry principles, as discussed in the preceding sections, can significantly reduce the environmental impact of synthesizing this compound. The use of solvent-free conditions, reusable catalysts, and energy-efficient microwave or ultrasonic irradiation all contribute to a more sustainable and environmentally benign synthetic process. eurekalert.org Life cycle assessment (LCA) is a valuable tool for quantitatively evaluating the environmental impact of different synthetic routes and for identifying areas for further improvement.

Iii. Advanced Spectroscopic and Computational Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

High-resolution NMR spectroscopy provides a detailed map of the atomic framework of a molecule. For 4-butyl-7-ethoxy-8-methyl-2H-chromen-2-one, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is essential for unambiguous resonance assignment.

Two-dimensional NMR techniques are fundamental for establishing the complex structure of this compound by mapping out the intricate network of scalar and dipolar couplings. researchgate.netmdpi.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. sdsu.edu For the target molecule, COSY spectra would be expected to reveal correlations between the adjacent methylene (B1212753) protons within the n-butyl chain (H-1' to H-4') and between the vicinal aromatic protons H-5 and H-6 on the coumarin (B35378) core. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). youtube.com It is crucial for assigning the carbon signals of the coumarin skeleton and the alkyl substituents by linking them to their corresponding, more easily assigned proton resonances. For instance, the proton signal for the C-8 methyl group would show a cross-peak to its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings (typically two to three bonds) between protons and carbons. youtube.com This is arguably the most powerful tool for assembling the molecular fragments. Key expected HMBC correlations for this compound would include:

Correlations from the H-1' protons of the butyl group to carbons C-3, C-4, and C-4a, confirming the attachment of the butyl chain at the C-4 position.

Correlations from the methylene protons of the ethoxy group to C-7, confirming its position.

Correlations from the C-8 methyl protons to carbons C-7, C-8, and C-8a, verifying its placement adjacent to the ethoxy group.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space correlations between protons that are in close spatial proximity, irrespective of their bonding connections. researchgate.net NOESY is critical for determining the preferred conformation and stereochemistry. Expected NOESY cross-peaks would be observed between the protons of the C-8 methyl group and the aromatic H-5, as well as between the C-8 methyl protons and the methylene protons of the ethoxy group, providing insights into their spatial arrangement around the benzene (B151609) ring. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Position | Predicted δ¹³C (ppm) | Predicted δ¹H (ppm) | Multiplicity | Key HMBC Correlations (from H to C) | Key NOESY Correlations |

| 2 | 161.5 | - | - | - | - |

| 3 | 112.0 | 6.15 | s | C-2, C-4, C-4a | H-1' |

| 4 | 150.0 | - | - | - | - |

| 4a | 113.5 | - | - | - | - |

| 5 | 125.5 | 7.40 | d | C-4, C-7, C-8a | H-6, H-1' |

| 6 | 114.0 | 6.85 | d | C-4a, C-8 | H-5, H-ethoxy |

| 7 | 160.0 | - | - | - | - |

| 8 | 115.0 | - | - | - | - |

| 8a | 154.0 | - | - | - | - |

| 8-CH₃ | 9.0 | 2.20 | s | C-7, C-8, C-8a | H-5, H-ethoxy |

| 7-OCH₂CH₃ | 64.5 | 4.10 | q | C-7 | H-6, 8-CH₃, H-CH₃(ethoxy) |

| 7-OCH₂CH₃ | 14.8 | 1.45 | t | C-OCH₂(ethoxy) | H-CH₂(ethoxy) |

| 1' (Butyl) | 34.0 | 2.60 | t | C-3, C-4, C-4a, C-2' | H-3, H-5, H-2' |

| 2' (Butyl) | 30.0 | 1.60 | m | C-1', C-3', C-4 | H-1', H-3' |

| 3' (Butyl) | 22.5 | 1.40 | m | C-1', C-2', C-4' | H-2', H-4' |

| 4' (Butyl) | 13.9 | 0.95 | t | C-2', C-3' | H-3' |

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape according to the Stokes-Einstein equation. miami.educhemrxiv.org While primarily used for mixture analysis, DOSY can also provide valuable information on intermolecular interactions, such as molecular aggregation. miami.edu

For this compound, a DOSY experiment could be employed to investigate its tendency to self-associate in various solvents. In a typical experiment, a series of ¹H NMR spectra are recorded with varying magnetic field gradient strengths. The signal attenuation for each proton is then plotted against the gradient strength, and fitting this decay allows for the calculation of the diffusion coefficient (D).

If the compound exists as a monomer, all its proton signals will exhibit the same diffusion coefficient, resulting in a single horizontal line in the 2D DOSY spectrum. If aggregation occurs, forming dimers or higher-order oligomers, the effective hydrodynamic radius of the aggregate will be larger than that of the monomer. This results in a smaller measured diffusion coefficient. By performing DOSY experiments at different concentrations, one could monitor changes in the average diffusion coefficient to study the equilibrium and stoichiometry of any self-association processes.

The prediction of NMR parameters using computational methods, particularly Density Functional Theory (DFT), has become a standard procedure for structural verification. researchgate.netnih.gov The process typically involves calculating the magnetic shielding tensors for a given molecular geometry using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov

For this compound, the first step would be to perform a conformational search to identify the lowest energy conformer(s). The geometry of this conformer is then optimized using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)). nih.gov Following optimization, the NMR shielding constants (σ) are calculated at the same or a higher level of theory. These absolute shielding values are then converted to relative chemical shifts (δ) using a linear scaling approach, where the calculated values are plotted against known experimental data for a set of standard compounds, including the reference tetramethylsilane (B1202638) (TMS). youtube.com

This computational approach is invaluable for resolving ambiguities in spectral assignments, especially for complex molecules with many overlapping signals. researchgate.net Comparing the computationally predicted chemical shifts with the experimental values can confirm a proposed structure or help distinguish between different isomers. The Mean Absolute Error (MAE) between the experimental and calculated shifts serves as a key metric for the quality of the structural assignment. nih.gov

Table 2: Comparison of Hypothetical Experimental and DFT-Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Hypothetical Experimental δ (ppm) | DFT Predicted δ (ppm) (GIAO/B3LYP/6-31G(d)) | Difference (ppm) |

| C-2 | 161.5 | 162.1 | -0.6 |

| C-3 | 112.0 | 112.5 | -0.5 |

| C-4 | 150.0 | 150.8 | -0.8 |

| C-5 | 125.5 | 126.0 | -0.5 |

| C-6 | 114.0 | 114.3 | -0.3 |

| C-8-CH₃ | 9.0 | 9.7 | -0.7 |

| C-1' (Butyl) | 34.0 | 34.9 | -0.9 |

| Mean Absolute Error (MAE) | 0.61 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS provides the exact mass of the parent molecule and its fragments, allowing for the determination of elemental compositions. The analysis of fragmentation patterns under different ionization conditions yields crucial information for structural confirmation.

The fragmentation of coumarins is highly dependent on the ionization method used. nih.gov

Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation (M⁺•) and extensive fragmentation. A characteristic fragmentation pathway for the coumarin core involves the loss of a molecule of carbon monoxide (CO) from the pyrone ring to form a stable benzofuran (B130515) radical ion. benthamopen.com For this compound, additional fragmentation pathways would be initiated by the substituents. Common fragmentations would include:

Loss of CO (m/z 28): The primary fragmentation of the coumarin ring.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the aromatic ring, leading to the loss of a propyl radical (•C₃H₇), resulting in a prominent fragment ion.

McLafferty Rearrangement: A hydrogen atom from the γ-position of the butyl chain can be transferred to the coumarin system, leading to the neutral loss of butene (C₄H₈).

Loss of ethylene (B1197577) (C₂H₄): From the ethoxy group via a rearrangement process.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces a protonated molecule [M+H]⁺. uvic.ca The structure is then elucidated using tandem mass spectrometry (MS/MS), where the precursor ion is isolated and subjected to collision-induced dissociation (CID). nih.gov For the target compound, the [M+H]⁺ ion would be expected to fragment via pathways that involve the loss of stable neutral molecules:

Loss of butene (C₄H₈): A common loss from the butyl group.

Loss of ethylene (C₂H₄): From the protonated ethoxy group.

Loss of carbon dioxide (CO₂): This has been observed in the fragmentation of some protonated coumarins in ESI mode. nih.gov

Table 3: Predicted Key HRMS Fragments for this compound (Exact Mass: 260.1362)

| Ionization Mode | Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (Calculated) |

| ESI | [M+H]⁺ 261.1434 | [M+H - C₄H₈]⁺ | Butene | 205.0808 |

| ESI | [M+H]⁺ 261.1434 | [M+H - C₂H₄]⁺ | Ethylene | 233.1121 |

| EI | [M]⁺• 260.1362 | [M - CO]⁺• | Carbon Monoxide | 232.1407 |

| EI | [M]⁺• 260.1362 | [M - •C₃H₇]⁺ | Propyl Radical | 217.0859 |

| EI | [M]⁺• 260.1362 | [M - C₄H₈]⁺• | Butene (McLafferty) | 204.0786 |

Isotopic labeling is a definitive method to verify proposed fragmentation mechanisms by tracing the fate of specific atoms during the fragmentation process. wikipedia.org By selectively replacing an atom (e.g., ¹²C, ¹H, ¹⁶O) with its heavier stable isotope (e.g., ¹³C, ²H, ¹⁸O), the mass of any fragment containing that label will be shifted, confirming its elemental composition and origin. nih.govwashington.edu

To confirm the fragmentation pathways of this compound, several labeling strategies could be employed:

¹³C Labeling: To unequivocally prove the loss of the lactone carbonyl group, the compound could be synthesized using a precursor that introduces a ¹³C label at the C-2 position. In the EI mass spectrum, the loss of 29 Da ([¹³CO]) instead of 28 Da ([¹²CO]) would confirm this specific fragmentation pathway.

Deuterium (B1214612) (²H) Labeling: To investigate the mechanism of butene loss from the butyl chain (e.g., McLafferty rearrangement), specific positions on the butyl group could be deuterated. For instance, labeling the γ-position (C-3') with deuterium would allow chemists to track whether that specific deuterium atom is transferred during the rearrangement by observing the mass of the resulting fragment ion.

¹⁸O Labeling: Synthesizing the compound with an ¹⁸O atom in the ethoxy group would help confirm pathways involving this substituent. A loss of C₂H₄¹⁶O versus C₂H₄¹⁸O would differentiate between the loss of the ether and other oxygen-containing fragments.

These labeling experiments, while synthetically demanding, provide unambiguous evidence that is crucial for a complete understanding of the gas-phase ion chemistry of the molecule.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the conformational characteristics of molecules.

Quantum mechanical calculations, particularly DFT using hybrid functionals like B3LYP with basis sets such as 6-311+G(d,p), are widely used to predict the vibrational spectra of coumarin derivatives. researchgate.netias.ac.in These theoretical calculations provide a set of vibrational frequencies and their corresponding IR and Raman intensities. While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be corrected using empirical scaling factors, leading to excellent agreement with experimental data. ias.ac.in

For this compound, theoretical calculations can predict the characteristic vibrational modes. These calculations aid in the definitive assignment of complex spectral regions where multiple vibrational modes overlap. By comparing the computed spectra of different possible conformers (e.g., orientations of the butyl and ethoxy groups), it is possible to identify the most stable conformation in the gaseous phase.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Alkyl C-H (butyl, ethoxy) | Symmetric/Asymmetric Stretch | 2850–2960 | Medium-Strong (IR) |

| Aromatic C-H | Stretch | 3000–3100 | Weak-Medium (IR) |

| Lactone C=O | Stretch | 1700–1740 | Very Strong (IR) |

| Aromatic C=C | Stretch | 1500–1620 | Medium-Strong |

| Alkyl C-H | Bend | 1370–1470 | Medium |

| Aryl-Alkyl Ether (C-O-C) | Asymmetric Stretch | 1240–1280 | Strong (IR) |

| Aryl-Alkyl Ether (C-O-C) | Symmetric Stretch | 1020–1060 | Medium (IR) |

| C-O Stretch (lactone) | Stretch | 1050-1150 | Strong (IR) |

Attenuated Total Reflectance (ATR) is a widely used sampling technique for IR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal preparation. For this compound, an ATR-FTIR spectrum could be readily obtained by pressing a small amount of the solid or liquid sample onto the ATR crystal (commonly diamond or germanium). This technique is particularly advantageous for acquiring high-quality spectra of bulk material.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique capable of enhancing the Raman signal by several orders of magnitude. rsc.org This is achieved by adsorbing the analyte onto a nanostructured metallic surface, typically silver or gold. researchgate.net For the analysis of this compound, SERS could be used for trace detection, with a limit of detection for coumarin reported to be as low as 10⁻⁸ M. rsc.org The enhancement mechanism is sensitive to the molecule's orientation on the metallic surface, providing information about how the compound interacts with the substrate. The vibrations of the coumarin nucleus, particularly the C=O and C=C stretching modes, are expected to show significant enhancement. researchgate.net

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides definitive information on the three-dimensional molecular structure and the arrangement of molecules in the solid state.

Obtaining single crystals of sufficient size and quality is a prerequisite for X-ray diffraction analysis. Several techniques are commonly employed for growing crystals of coumarin derivatives. iucr.org

Slow Evaporation: This is the most common method, where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over days or weeks. researchgate.net For coumarins, solvents like ethanol, methanol, acetonitrile (B52724), or mixtures such as ethanol/water are often effective. conscientiabeam.comrrjournals.com

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble (e.g., chloroform, THF) and placing this solution in a sealed container with a second solvent (the "anti-solvent," e.g., heptane, ether) in which the compound is insoluble. researchgate.net The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, promoting slow crystallization.

Mixed-Solvent Recrystallization: A solution of the compound is prepared in a good solvent at an elevated temperature, and a poor solvent is added dropwise until turbidity appears. The solution is then allowed to cool slowly, inducing crystallization. rrjournals.com

The choice of solvent is critical and often determined empirically. For this compound, the presence of both nonpolar (butyl) and moderately polar (ethoxy, lactone) groups suggests that solvents of intermediate polarity like ethanol, acetone, or ethyl acetate (B1210297) could be good starting points.

The crystal packing of coumarin derivatives is dictated by a network of non-covalent intermolecular interactions. iucr.org The analysis of these interactions is crucial for understanding the solid-state properties of the material.

C-H···O Hydrogen Bonds: In the absence of strong hydrogen bond donors like -OH or -NH, the crystal structures of coumarin derivatives are often dominated by weak C-H···O hydrogen bonds. mdpi.comnih.gov The carbonyl oxygen of the lactone is a potent hydrogen bond acceptor. In this compound, C-H groups from the aromatic ring, the methyl group, and the alkyl chains of the butyl and ethoxy substituents can act as donors, forming a complex three-dimensional network.

π–π Stacking Interactions: The planar aromatic core of the coumarin system facilitates π–π stacking interactions, where the rings of adjacent molecules arrange in a parallel or offset fashion. nih.govrsc.org These interactions contribute significantly to the cohesive energy of the crystal. The substituents can influence the geometry of this stacking; the butyl and ethoxy groups may sterically hinder a perfectly co-facial arrangement, leading to slipped-stack or herringbone motifs.

van der Waals Forces: The nonpolar butyl chain will primarily engage in weaker van der Waals interactions, which will play a role in filling space efficiently within the crystal lattice.

Computational tools such as Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, providing a detailed picture of the crystal packing environment. researchgate.net The interplay of these varied interactions determines the final crystal structure. rsc.orgnih.gov

Iv. Mechanistic Investigations of Biological Interactions in Vitro and in Silico

Enzyme Inhibition and Activation Studies (In Vitro)

In vitro enzyme assays are fundamental in determining the potential of a compound to modulate the activity of specific enzymes. These studies are crucial for understanding the biochemical pathways a compound might influence.

Kinetic studies are performed to quantify the potency and efficiency of enzyme inhibitors. For coumarin (B35378) derivatives, these studies typically involve measuring the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor. From these measurements, key parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are determined. The IC₅₀ value represents the concentration of an inhibitor required to reduce enzyme activity by 50%, while the Kᵢ value reflects the binding affinity of the inhibitor to the enzyme.

For instance, various coumarin derivatives have been shown to inhibit enzymes like acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase with IC₅₀ values in the micromolar to nanomolar range. nih.govsci-hub.st The determination of the Kᵢ value provides a more direct measure of binding affinity, as seen in studies of coumarin derivatives inhibiting monoamine oxidase B. nih.govacs.org Spectrophotometric and fluorescence-based assays are common methods used to monitor the enzyme kinetics in these studies. nih.gov

Table 1: Illustrative Kinetic Data for Various Coumarin Derivatives

| Derivative Class | Target Enzyme | Parameter | Value (µM) |

| Coumarin-Thiourea Hybrid | Acetylcholinesterase | IC₅₀ | 0.04 nih.gov |

| Coumarin-Thiourea Hybrid | Butyrylcholinesterase | IC₅₀ | 0.06 nih.gov |

| Substituted 2H-chromen-2-one | Carbonic Anhydrase II | IC₅₀ | 0.0928 sci-hub.st |

| Benzyl(methyl)amino-substituted 2H-chromen-2-one | Monoamine Oxidase B | Kᵢ | 4.5 nih.govacs.org |

This table is for illustrative purposes and shows data for other coumarin compounds, not 4-butyl-7-ethoxy-8-methyl-2H-chromen-2-one.

Understanding where a compound binds on an enzyme is critical to elucidating its mechanism of inhibition. An inhibitor can bind to the enzyme's active site, where the substrate normally binds, or to an allosteric site, a distinct location that can regulate enzyme activity. Kinetic studies can help differentiate between these binding modes. For example, competitive inhibition, where the inhibitor and substrate compete for the same binding site, is often indicative of active site binding. nih.gov In contrast, non-competitive or uncompetitive inhibition patterns may suggest allosteric binding. mdpi.com Studies on some coumarin derivatives have revealed binding to peripheral anionic sites on enzymes, which is a form of allosteric interaction. mdpi.com

Enzyme inhibitors can be classified as either reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and can readily dissociate, allowing the enzyme to regain its function. nih.govnih.govmdpi.com Irreversible inhibitors, on the other hand, typically form a covalent bond with the enzyme, leading to a permanent loss of activity. nih.gov The reversibility of inhibition can be assessed through experiments such as dialysis or rapid dilution assays, which determine if enzyme activity can be restored after removing the inhibitor. Many coumarin-based inhibitors have been characterized as reversible. nih.govnih.gov

Receptor Binding and Ligand-Target Interactions (In Vitro and In Silico)

Investigating how a compound interacts with biological receptors is key to understanding its potential pharmacological effects. A combination of in vitro binding assays and in silico computational methods is often employed for this purpose.

Computational modeling techniques are powerful tools for visualizing and analyzing ligand-receptor interactions at the atomic level.

Molecular Docking: This technique predicts the most likely binding pose of a ligand within the binding site of a receptor. It provides valuable information about the binding energy and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.govsci-hub.stnih.govresearchgate.netmdpi.com

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be performed to observe the dynamic behavior of the ligand-receptor complex over time. These simulations provide insights into the stability of the binding pose and can reveal conformational changes in the protein upon ligand binding. nih.govacs.orgbohrium.comtandfonline.comnih.gov

Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations: For a more detailed understanding of chemical reactions within an enzyme's active site, QM/MM simulations can be used. This hybrid method treats the reacting parts of the system with high-level quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. chemrxiv.orgyoutube.comyoutube.com

Table 2: Examples of In Silico Studies on Coumarin Derivatives

| Derivative | Target | Simulation Method | Key Finding |

| Isorutarine | α-Glucosidase | Molecular Docking & MD | Stable interaction with a favorable binding energy. acs.org |

| Coumarin-pyrimidine hybrid | α-Glucosidase | Molecular Docking & MD | Identified as a competitive inhibitor with stable binding in the active site. nih.gov |

| Symmetrical ketone derivative of coumarin | Multidrug-resistance-associated protein 1 (MRP1) | Molecular Docking & MD | Predicted to bind to the nucleotide-binding domains, suggesting a competitive inhibition mechanism. tandfonline.comnih.gov |

This table is for illustrative purposes and shows data for other coumarin compounds, not this compound.

Competitive binding assays are in vitro experiments used to determine the binding affinity of a compound for a receptor. In these assays, the compound of interest competes with a known labeled ligand (often radioactive or fluorescent) for binding to the receptor. By measuring the displacement of the labeled ligand, the dissociation constant (Kₑ) of the test compound can be determined. The Kₑ value is a measure of the affinity of a ligand for its receptor, with lower values indicating a stronger binding interaction. For coumarin derivatives, such assays would be instrumental in quantifying their binding to specific receptor targets. sci-hub.st

Biophysical Techniques for Ligand-Protein Interaction Characterization

The direct binding of small molecules to protein targets is a critical determinant of their biological effects. While specific studies on this compound are not extensively documented, the broader class of coumarin derivatives has been analyzed using advanced biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to characterize their interactions with various proteins. nih.govnih.govnih.gov

Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique used to measure the kinetics of binding events between a ligand and a target protein immobilized on a sensor surface. nih.gov For coumarin derivatives, SPR has been employed to confirm binding affinity to specific targets. For instance, a study on novel 7-substituted coumarin derivatives identified their potential to bind to the active site of NF-κB p65, and this binding was confirmed using SPR analysis. nih.gov This technique provides valuable data on the association and dissociation rate constants, which are crucial for understanding the stability and duration of the ligand-protein complex. While direct SPR data for this compound is not available, the methodology is highly applicable for identifying its potential protein interaction partners and quantifying the binding kinetics.

Isothermal Titration Calorimetry (ITC): ITC is another label-free technique that measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS) changes. nih.govspringernature.com This information helps in understanding the driving forces behind the binding interaction. Studies on other coumarin derivatives have utilized ITC to characterize their binding to proteins like serum albumins. nih.gov The application of ITC to this compound would yield precise measurements of its binding affinity to various target proteins and reveal the thermodynamic forces governing these interactions.

The table below summarizes the principles and applications of these biophysical techniques for studying coumarin-protein interactions.

| Biophysical Technique | Principle | Key Parameters Measured | Relevance for this compound |

| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. | Association rate constant (ka), Dissociation rate constant (kd), Equilibrium dissociation constant (KD) | To identify and quantify the binding kinetics of the compound to specific protein targets, such as kinases or transcription factors. nih.govnih.gov |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a titration experiment, providing a thermodynamic signature of the binding interaction. | Binding constant (Ka), Stoichiometry (n), Enthalpy change (ΔH), Entropy change (ΔS) | To determine the thermodynamic profile of the compound's interaction with target proteins, revealing the nature of the binding forces. nih.govresearchgate.net |

Modulation of Cellular Signaling Pathways and Gene Expression (In Vitro Cellular Models)

The biological activity of this compound is intrinsically linked to its ability to modulate key cellular signaling pathways and influence gene expression. Research on related coumarin derivatives provides a framework for understanding these effects.

Coumarin derivatives have been shown to influence the expression of various proteins at both the transcriptional and translational levels. For instance, certain coumarins can modulate the expression of proteins involved in inflammation and cell cycle regulation. nih.govnih.gov The specific impact of this compound on the regulation of key proteins is an area of active investigation. Techniques like quantitative real-time polymerase chain reaction (qRT-PCR) and Western blotting are instrumental in these analyses, allowing researchers to measure changes in mRNA and protein levels, respectively, in response to treatment with the compound. nih.govnih.gov

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Several coumarin derivatives have been identified as potent inhibitors of the NF-κB pathway. nih.govmdpi.com They can exert their inhibitory effect by preventing the degradation of IκBα, an inhibitor of NF-κB, thereby blocking the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes. A study on 7-substituted coumarin derivatives demonstrated their ability to block the NF-κB signaling pathway in vitro. nih.gov Given the structural similarities, it is plausible that this compound also modulates this critical inflammatory pathway.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38 kinases. Some coumarin derivatives have been shown to exert their anti-inflammatory and anti-cancer effects by inhibiting the phosphorylation of key proteins in the MAPK pathway. mdpi.com For example, 4-hydroxy-7-methoxycoumarin (B561722) has been found to suppress the activation of the MAPK pathway in LPS-activated macrophages. mdpi.com

Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular defense against oxidative stress by regulating the expression of antioxidant enzymes. mdpi.com Activation of the Nrf2 pathway is considered a promising strategy for the prevention and treatment of diseases associated with oxidative stress. Some chromone-containing compounds have been shown to activate the Nrf2/ARE pathway, leading to the upregulation of antioxidant genes like NQO1 and HO-1. mdpi.commdpi.com The potential of this compound to activate this protective pathway warrants further investigation.

The following table summarizes the key signaling pathways potentially modulated by this compound, based on evidence from related coumarin derivatives.

| Signaling Pathway | Key Proteins | Potential Effect of this compound |

| NF-κB | IκBα, p65 | Inhibition of NF-κB activation and subsequent reduction of pro-inflammatory gene expression. nih.govmdpi.com |

| MAPK | ERK, JNK, p38 | Inhibition of phosphorylation of MAPK proteins, leading to anti-inflammatory and anti-proliferative effects. mdpi.com |

| Nrf2 | Nrf2, Keap1, ARE | Activation of the Nrf2 pathway, resulting in increased expression of antioxidant and cytoprotective genes. mdpi.commdpi.com |

A significant body of research has focused on the anti-cancer properties of coumarin derivatives, particularly their ability to inhibit cell proliferation and induce apoptosis (programmed cell death) in various cancer cell lines. nih.govnih.govresearchgate.net Novel synthetic coumarin derivatives have demonstrated the ability to alter the expression of key apoptosis-related genes such as BCL-2, caspase-9, COX-2, and c-Myc in breast cancer models. nih.govnih.govresearchgate.net For instance, certain 4-substituted coumarins have shown antimitotic activity in human breast cancer cell lines. nih.gov Structure-activity relationship studies on 4-methylcoumarin (B1582148) derivatives have revealed that substitutions at various positions can significantly influence their cytotoxic effects against cancer cells. nih.gov While specific data for this compound is yet to be published, the existing literature on related compounds suggests its potential as an anti-proliferative and pro-apoptotic agent.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental for the rational design of more potent and selective therapeutic agents.

Structure-Activity Relationship (SAR) studies on coumarin derivatives have provided valuable insights into how different substituents on the coumarin scaffold influence their biological activities. For example, studies on 4-methylcoumarin derivatives have shown that the nature and position of substituents on the benzene (B151609) ring, as well as at the C3 position, can dramatically affect their anti-cancer activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate the chemical structures of a series of compounds with their biological activities. civilica.comresearchgate.net These models can predict the activity of new, untested compounds and guide the design of more effective derivatives. For 2H-chromen-2-one derivatives, HQSAR (Hologram QSAR) models have been developed to explore the relationship between their chemical structures and anti-cancer activities. civilica.com These studies have identified key structural fragments that are important for the anti-proliferative activity of these compounds. civilica.com The development of specific SAR and QSAR models for this compound and its analogs would be instrumental in optimizing its biological profile.

Computational Descriptors and Statistical Methods in QSAR Model Construction and Validation

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. These models rely on calculated molecular descriptors and various statistical methods for their construction and validation.

A thorough review of existing literature reveals no specific QSAR models developed for This compound . Research in this area tends to focus on broader series of coumarin derivatives to build models with predictive power across the chemical class. nih.gov These general models use a variety of descriptors (e.g., topological, electronic, steric) and statistical techniques like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) to predict activities such as anticancer, antimicrobial, or anti-inflammatory effects. However, without a dedicated study including This compound , it is not possible to detail the specific descriptors or statistical validations relevant to it.

Identification of Key Pharmacophoric Features for Desired Biological Interactions

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target.

For the general coumarin scaffold, pharmacophoric studies have been conducted to elucidate features crucial for various activities. nih.gov These often highlight the importance of the benzopyrone core and the nature and position of its substituents. However, no studies have been published that specifically delineate the key pharmacophoric features of This compound for any particular biological interaction. Such an analysis would require its inclusion in a set of active compounds against a known target, which has not been reported.

Theoretical and Computational Biology Approaches

Computational Prediction of Pharmacokinetic Parameters in Theoretical Biological Systems (Excluding Human Metabolism)

In silico tools are frequently used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds in the early stages of drug discovery. These predictions are valuable for assessing the potential druglikeness of a molecule in various biological systems.

While many studies perform in silico ADME predictions for novel series of coumarin derivatives, no such data has been published specifically for This compound . A computational assessment would involve calculating properties like lipophilicity (logP), aqueous solubility, and potential for membrane permeability in non-human theoretical models, but the results of such a specific analysis are not available in the scientific literature.

Network Pharmacology Approaches for Multi-Target Identification

Network pharmacology is an approach that analyzes the interactions between drug compounds and multiple protein targets within a biological network. It is used to understand the polypharmacological effects of a compound and its potential mechanisms of action.

This methodology has been applied to various coumarin derivatives to explore their multi-target potential in complex diseases. However, a network pharmacology analysis requires initial data on the compound's known or predicted protein targets. As there are no published studies identifying the biological targets of This compound , a network pharmacology investigation has not been conducted.

Systems Biology Integration for Understanding Compound Effects on Biological Networks

Systems biology integrates computational and experimental data to understand how a compound affects the complex web of interactions within a cell or organism. It aims to model the impact on signaling pathways, metabolic networks, and other biological systems.

The integration of a compound into systems biology models is a sophisticated process that follows the identification of its molecular targets and pathways through methods like network pharmacology. Given the absence of foundational biological data and target identification for This compound , no systems biology studies involving this specific compound have been undertaken.

V. Advanced Analytical Methodologies and Detection in Environmental/biological Matrices Non Human

Chromatographic Separation Techniques and Method Development

Chromatography is the cornerstone of analyzing trace-level organic compounds in intricate samples. The development of methods focuses on achieving optimal separation of the target analyte from matrix components to ensure accurate identification and quantification.

Ultra-High Performance Liquid Chromatography (UHPLC) stands as a primary technique for the rapid analysis of coumarin (B35378) derivatives. By utilizing columns packed with sub-2 µm particles, UHPLC systems operate at higher pressures than conventional HPLC, resulting in significantly faster analysis times and improved chromatographic efficiency. researchgate.net Methods for coumarin analysis often employ reversed-phase columns, such as octadecyl (C18) or phenyl-hexyl silica (B1680970), which are effective for separating moderately nonpolar compounds like 4-butyl-7-ethoxy-8-methyl-2H-chromen-2-one. researchgate.netnih.gov

Method development typically involves optimizing the mobile phase composition, often a gradient elution using acetonitrile (B52724) and acidified water (e.g., with acetic or formic acid), to achieve sharp peaks and good resolution within a short timeframe. researchgate.netresearchgate.net For a range of coumarin derivatives, separations can be accomplished in under 4.5 minutes. nih.gov The high throughput and resolving power of UHPLC make it an ideal choice for screening large numbers of environmental or biological samples. researchgate.net

Table 1: Illustrative UHPLC Method Parameters for Coumarin Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Column | C18 or Phenyl-Hexyl (e.g., 50 mm x 2.1 mm, 1.8 µm) | Provides reversed-phase separation mechanism suitable for coumarins. researchgate.net |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase; acid improves peak shape. researchgate.net |

| Mobile Phase B | Acetonitrile | Organic solvent for eluting analytes from the column. researchgate.net |

| Flow Rate | 0.3 - 0.5 mL/min | Optimized for small particle columns to maintain efficiency. |

| Gradient | 10% to 90% B over 3-5 minutes | Allows for the elution of a wide range of compounds with varying polarities in a single run. researchgate.net |

| Column Temp. | 30 - 40 °C | Controls retention time reproducibility and can improve peak shape. researchgate.net |

| Injection Vol. | 1 - 5 µL | Small volume is sufficient due to the high sensitivity of modern detectors. |

This table represents typical starting conditions for method development based on published methods for related coumarin compounds.

While this compound itself is not chiral, related coumarin derivatives can possess stereogenic centers, leading to the existence of enantiomers. The separation of these enantiomers is crucial as they can exhibit different biological activities. Chiral chromatography is the definitive technique for this purpose. Polysaccharide-based chiral stationary phases (CSPs), particularly those derived from amylose (B160209) and cellulose (B213188) coated on a silica support, are widely and successfully used for the enantioseparation of various coumarin derivatives. nih.govnih.gov

The separation mechanism on these CSPs often involves a combination of hydrogen bonding, π-π interactions, and steric hindrance. oup.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar organic modifier such as an alcohol (e.g., 2-propanol), is critical for achieving enantioselectivity. nih.gov Thermodynamic studies on the separation of coumarin-based anticoagulants have shown that both retention and enantioselectivity generally decrease as the temperature increases. nih.gov

For exceptionally complex matrices such as environmental extracts or biological fluids, one-dimensional chromatography may lack the necessary peak capacity to resolve the target analyte from all interferences. researchgate.net Comprehensive two-dimensional liquid chromatography (LC x LC) emerges as a powerful solution by coupling two independent separation columns in a single analysis. researchgate.netnih.gov This technique dramatically increases peak capacity and separation power, enabling the analysis of compounds that would otherwise co-elute. chromatographyonline.com

In a typical LC x LC setup for environmental analysis, a sample might first undergo separation on a normal-phase, ion-exchange, or HILIC column, followed by the transfer of fractions to a second, orthogonal column, commonly a reversed-phase C18 column. researchgate.net This approach is highly effective for both targeted and untargeted analysis, helping to isolate specific compounds of interest and identify unknown contaminants in complex samples. nih.govscispace.com The application of LC x LC would be particularly advantageous for detecting trace levels of this compound in challenging samples like sediment or tissue extracts. chromatographyonline.com

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is the gold standard for the sensitive and selective detection of organic compounds. It provides not only retention time data but also mass-to-charge ratio information, which confers a high degree of certainty to the identification.

Tandem mass spectrometry (MS/MS) is a highly selective and sensitive detection technique frequently paired with HPLC or UHPLC for quantitative analysis. nih.govnih.gov In MS/MS, a specific precursor ion (typically the protonated molecule, [M+H]⁺) corresponding to the target analyte is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and then one or more specific product ions are monitored in the second mass analyzer. nih.gov This process, known as Multiple Reaction Monitoring (MRM), significantly reduces chemical noise and matrix effects, leading to very low limits of detection (LODs), often in the µg/kg range for coumarins in complex matrices. nih.govnih.gov

The fragmentation of the coumarin scaffold is well-characterized and commonly involves the loss of a carbon monoxide (CO) molecule from the pyrone ring. nih.govbenthamopen.com For this compound (Molecular Weight: 260.32 g/mol ), a quantitative method would monitor the transition from its precursor ion to one or more characteristic product ions.

Table 2: Hypothetical MRM Transitions for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Role |

|---|---|---|---|

| 261.15 | 233.15 | CO (28 Da) | Quantifier Ion |

| 261.15 | 205.12 | CO + C₂H₄ (28 + 28 Da) | Qualifier Ion |

This table is illustrative and based on established fragmentation pathways for coumarin structures. nih.govbenthamopen.com Optimal transitions would need to be confirmed experimentally.

High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements (typically with an error of less than 5 ppm). benthamopenarchives.commdpi.comresearchgate.net This capability is invaluable for confirming the elemental composition of a detected analyte, which provides a much higher degree of confidence in its identification than nominal mass measurements alone. benthamopen.combenthamopenarchives.com

In the context of environmental and biological analysis, HRMS is a powerful tool for untargeted screening. It allows for the detection of a wide range of compounds without prior selection of specific ions, enabling the retrospective analysis of data for newly identified contaminants or metabolites. mdpi.com A key advantage of HRMS is its ability to distinguish between analytes and isobaric interferences—different molecules that have the same nominal mass. For example, HRMS can differentiate between the loss of CO (27.9949 Da) and the loss of an ethylene (B1197577) group (C₂H₄, 28.0313 Da), which would be indistinguishable with a unit-mass resolution instrument. benthamopen.combenthamopenarchives.com

Table 3: Theoretical Exact Masses for HRMS Analysis of this compound

| Species | Chemical Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | [C₁₆H₂₁O₃]⁺ | 261.1485 |

| [M+Na]⁺ | [C₁₆H₂₀O₃Na]⁺ | 283.1305 |

| Fragment [M+H-CO]⁺ | [C₁₅H₂₁O₂]⁺ | 233.1536 |

| Fragment [M+H-C₄H₈]⁺ | [C₁₂H₁₃O₃]⁺ | 205.0859 |

This table provides the calculated exact masses that would be used for identification in an HRMS analysis.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Carbon Monoxide |

| Ethylene |

| Formic Acid |

| Acetic Acid |

| Hexane |

| 2-Propanol |

| 7-hydroxy-2H-chromen-2-one |

| 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate |

| 8-iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate |

Spectrophotometric and Spectrofluorometric Detection Methodologies

The inherent spectroscopic properties of the chromen-2-one (coumarin) scaffold make it highly amenable to detection by UV-Visible absorption and fluorescence techniques.

UV-Visible spectrophotometry and spectrofluorometry are fundamental techniques for the quantification of chromen-2-one derivatives. These methods are often simple, rapid, and highly sensitive. nih.gov The quantification of a coumarin compound is based on measuring its absorbance or fluorescence intensity, which is directly proportional to its concentration within a certain range, following the Beer-Lambert law.

A typical spectrofluorometric method for coumarin involves determining its optimal excitation and emission wavelengths. For the parent coumarin molecule, these have been reported at 310 nm and 390 nm, respectively. nih.gov The exact wavelengths for this compound would depend on the influence of its specific substituents on the chromophore. Method validation involves establishing linearity, sensitivity, accuracy, and precision. nih.govresearchgate.net For example, a validated method for coumarin demonstrated a linear response in the concentration range of 2.5 × 10⁻⁶ to 1.0 × 10⁻⁴ mol L⁻¹. nih.gov The choice of solvent can also influence the spectral properties due to solvatochromic effects. rsc.org